molecular formula C12H10Cl2O4S2 B3095635 Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate CAS No. 1268375-33-2

Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate

Cat. No. B3095635
CAS RN: 1268375-33-2
M. Wt: 353.2 g/mol
InChI Key: FWYGRZLAGNRAIJ-UHFFFAOYSA-N
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Description

Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate is a chemical compound with the molecular formula C12H10Cl2O4S2 . It is used in various chemical reactions and has several synonyms, including YSZC334 and SCHEMBL16759538 .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The first step involves the use of N-chloro-succinimide in N,N-dimethyl-formamide under an inert atmosphere . The second step involves the use of 2,2,6,6-tetramethylpiperidinyl magnesium chloride-lithium chloride in tetrahydrofuran . The final step involves the addition of ethyl cyanoformate .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a heavy atom count of 20 . The compound has a molecular weight of 353.2 g/mol . The InChI key for this compound is FWYGRZLAGNRAIJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . The reactions are carried out under specific conditions, including temperature and atmospheric conditions .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 301.7±37.0 °C and a predicted density of 1.654±0.06 g/cm3 . It has a topological polar surface area of 109 Ų . The compound is moderately soluble, with a Log S (ESOL) of -5.12 .

Safety and Hazards

The compound is classified as a warning signal word . The hazard statements associated with this compound include H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2O4S2/c1-3-17-11(15)5-7-8(20-9(5)13)6(10(14)19-7)12(16)18-4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYGRZLAGNRAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1SC(=C2C(=O)OCC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate
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Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate
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Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate
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Diethyl 2,5-dichlorothieno[3,2-b]thiophene-3,6-dicarboxylate
Reactant of Route 6
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